2-((4-fluorophenyl)thio)-N-(1-(furan-2-yl)propan-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[1-(furan-2-yl)propan-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2S/c1-11(9-13-3-2-8-19-13)17-15(18)10-20-14-6-4-12(16)5-7-14/h2-8,11H,9-10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVYTTNBSWSWKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)CSC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-fluorophenyl)thio)-N-(1-(furan-2-yl)propan-2-yl)acetamide typically involves multiple steps:
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Formation of the Thioether Linkage: : The initial step often involves the reaction of 4-fluorothiophenol with an appropriate halogenated intermediate to form the thioether linkage. This can be achieved using a nucleophilic substitution reaction under basic conditions.
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Acylation Reaction: : The next step involves the acylation of the thioether intermediate with an acyl chloride or anhydride to introduce the acetamide group. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the generated acid.
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Introduction of the Furan Ring: : The final step involves the introduction of the furan ring through a coupling reaction. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst loading, would be necessary to maximize yield and purity. Continuous flow chemistry techniques might also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
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Substitution: : The aromatic fluorine can be substituted by nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of the acetamide group.
Substituted Derivatives: From nucleophilic substitution at the aromatic ring.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds with similar structural motifs. The presence of the thioether and furan rings enhances the interaction with bacterial enzymes, making them effective against various strains.
Table 1: Antibacterial Activity Comparison
These results suggest that modifications to the compound can lead to enhanced antibacterial potency, particularly against multi-drug resistant strains.
Anticancer Activity
The anticancer properties of this compound are attributed to its ability to induce apoptosis and inhibit cancer cell proliferation. Similar compounds have demonstrated cytotoxic effects on various cancer cell lines.
Table 2: Cytotoxicity Assessment
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| 2-((4-fluorophenyl)thio)-acetamide | MCF-7 (breast cancer) | 10 | |
| 2-((4-fluorophenyl)thio)-acetamide | HeLa (cervical cancer) | 15 |
The structural components, particularly the furan and thioether groups, are believed to play significant roles in disrupting cellular processes necessary for cancer cell survival.
Enzyme Inhibition
The compound may also serve as an enzyme inhibitor, particularly targeting acetylcholinesterase (AChE). Inhibition of AChE can lead to increased levels of acetylcholine, which is beneficial in treating neurodegenerative diseases such as Alzheimer's.
Table 3: Enzyme Inhibition Studies
| Compound Name | Enzyme Target | IC50 (µM) | Reference |
|---|---|---|---|
| 2-((4-fluorophenyl)thio)-acetamide | Acetylcholinesterase | 20 |
The proposed mechanism involves binding to the active site of AChE, thereby preventing the breakdown of acetylcholine and enhancing neurotransmission.
Antibacterial Efficacy
A recent study evaluated derivatives of thioether compounds against multi-drug resistant strains of Staphylococcus aureus. The results indicated that modifications similar to those found in 2-((4-fluorophenyl)thio)-N-(1-(furan-2-yl)propan-2-yl)acetamide significantly enhanced antibacterial activity compared to traditional antibiotics .
Cytotoxicity Assessment
In vitro assays conducted on MCF-7 cells demonstrated that compounds with similar structural motifs led to a reduction in cell viability by over 70% at concentrations around 10 µM. This suggests strong potential for anticancer applications.
Mechanism of Action
The mechanism by which 2-((4-fluorophenyl)thio)-N-(1-(furan-2-yl)propan-2-yl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of the fluorophenyl group could enhance its binding affinity to certain targets, while the furan ring might contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Differences:
Backbone Linkers: The target compound’s thioether bridge (vs. The furan-propan-2-yl substituent introduces conformational flexibility compared to rigid cyclohexyl () or planar triazole () groups.
Electronic Effects :
- The 4-fluorophenyl group (present in all except ) provides electron-withdrawing effects, stabilizing the aromatic ring.
- Chloro in increases electrophilicity compared to the thioether’s nucleophilic sulfur.
Steric Bulk :
Key Insights:
Biological Activity
The compound 2-((4-fluorophenyl)thio)-N-(1-(furan-2-yl)propan-2-yl)acetamide is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological activity, particularly focusing on its antimicrobial and anticancer properties.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 293.4 g/mol. The structure features a furan ring , a fluorophenyl group , and a thioacetamide moiety , which contribute to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 293.4 g/mol |
| CAS Number | 1219905-61-9 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Furan Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Thioether Formation : The introduction of the thio group is accomplished via nucleophilic substitution reactions.
- Acetamide Formation : Finally, acetamide is synthesized through reaction with acetic anhydride or acetyl chloride.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that derivatives containing the furan and thio groups can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
In vitro studies have reported minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for related compounds, indicating strong antimicrobial efficacy .
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. In vitro assays have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines, with IC50 values indicating significant cytotoxicity. For example, related thiazole derivatives have shown IC50 values less than those of standard chemotherapeutics like doxorubicin, suggesting that the thio and furan moieties enhance anticancer activity .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The sulfonamide-like structure may mimic natural substrates, leading to the inhibition of key enzymes involved in bacterial growth and cancer cell proliferation.
- Enhanced Lipophilicity : The presence of the fluorine atom increases lipophilicity, facilitating better membrane penetration and interaction with biological targets.
Case Studies
Several studies have explored the biological activities of compounds related to this compound:
- Antimicrobial Evaluation : A study evaluated several derivatives for their antimicrobial properties against common pathogens, demonstrating significant synergistic effects when combined with existing antibiotics like ciprofloxacin .
- Cytotoxicity in Cancer Cells : Another research focused on the cytotoxic effects of furan-based compounds on various cancer cell lines, revealing that certain structural modifications could enhance their efficacy .
Q & A
Q. What are the recommended synthetic routes for 2-((4-fluorophenyl)thio)-N-(1-(furan-2-yl)propan-2-yl)acetamide, and what methodological considerations are critical for reproducibility?
The synthesis of this compound typically involves a multi-step approach:
- Thioether formation : Reacting 4-fluorothiophenol with a halogenated acetamide precursor (e.g., 2-chloroacetamide derivatives) under basic conditions (e.g., K₂CO₃ in DMF or acetone) to form the (4-fluorophenyl)thio moiety .
- Amide coupling : Introducing the N-(1-(furan-2-yl)propan-2-yl) group via nucleophilic substitution or coupling reagents like EDCI/HOBt. Solvent choice (e.g., dichloromethane or acetonitrile) and temperature control (20–60°C) are critical to minimize side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures >95% purity. Monitor intermediates via TLC and confirm final structure using NMR and HRMS .
Q. How can the crystal structure of this compound be resolved, and what software tools are validated for structural refinement?
- X-ray crystallography : Grow single crystals via slow evaporation (e.g., ethanol/dichloromethane mixtures). Data collection at low temperature (100 K) improves resolution .
- Refinement : Use SHELXL (part of the SHELX suite) for small-molecule refinement. Key parameters include:
Advanced Research Questions
Q. What experimental design strategies mitigate byproduct formation during the synthesis of the thioacetamide core?
Byproducts often arise from:
- Over-alkylation : Use stoichiometric control (1:1 molar ratio of 4-fluorothiophenol to chloroacetamide) and inert atmospheres (N₂/Ar) to prevent oxidation .
- Solvent effects : Polar aprotic solvents (DMF) enhance nucleophilicity of thiophenol but may promote hydrolysis. Switching to acetone reduces hydrolysis while maintaining reactivity .
- Temperature optimization : Lower reaction temperatures (0–25°C) suppress side reactions, as shown in analogous syntheses of 2-(phenylthio)acetamides .
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) impact biological activity predictions?
- Pharmacophore modeling : Compare the electronegativity of fluorine (high) vs. chlorine (bulky) using DFT calculations (Gaussian 09). Fluorine’s electron-withdrawing effect enhances hydrogen-bond acceptor capacity, critical for target binding .
- Meta-analysis : Cross-reference with analogs like 2-(4-fluorophenyl)-N-pyridinylacetamides, which show improved COX-2 inhibition compared to chlorophenyl derivatives (IC₅₀ reduction by ~40%) .
- Contradictions : Some studies note fluorine’s reduced lipophilicity may decrease membrane permeability, requiring trade-offs in lead optimization .
Q. What computational and experimental methods validate the compound’s potential as a voltage-activated calcium channel (Cav) modulator?
- Docking studies : Use AutoDock Vina to model interactions with Cav3.2 (PDB ID: 6PU8). The furan oxygen and fluorophenyl sulfur may coordinate with Thr1063 and Asp1145 residues .
- In vitro assays : Measure Ca²⁺ flux in HEK293 cells transfected with Cav1.2 using FLIPR Tetra. Compare with reference stabilizers like suvecaltamide (EC₅₀ ~50 nM) .
- Contradictions : Structural analogs with bulkier substituents (e.g., morpholinyl) show reduced efficacy, suggesting steric hindrance limits Cav binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
